tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 753023-60-8
VCID: VC4024831
InChI: InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1(CC1)CCN
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate

CAS No.: 753023-60-8

Cat. No.: VC4024831

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate - 753023-60-8

Specification

CAS No. 753023-60-8
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13)
Standard InChI Key BPTZBLNXMXSNFR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)CCN
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CCN

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises three key components:

  • A tert-butyl carbamate group ((CH3)3C-O-C(=O)-NH-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-NH-}), which acts as a protective group for the amine.

  • A cyclopropane ring fused to the carbamate nitrogen, introducing steric strain and conformational rigidity.

  • A 2-aminoethyl side chain (-CH2CH2NH2\text{-CH}_2\text{CH}_2\text{NH}_2) attached to the cyclopropane ring, providing a reactive primary amine site .

The cyclopropane ring’s 60° bond angles create significant angle strain, which can influence the compound’s reactivity and interactions in biological systems.

Molecular Descriptors

  • IUPAC Name: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate .

  • SMILES: CC(C)(C)OC(=O)NC1(CC1)CCN .

  • InChIKey: BPTZBLNXMXSNFR-UHFFFAOYSA-N .

  • Molecular Weight: 200.28 g/mol (free base); 236.74 g/mol (hydrochloride salt, CAS 1803589-72-1).

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number (Free Base)753023-60-8
CAS Number (Hydrochloride)1803589-72-1
Molecular FormulaC10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2
XLogP31.2 (estimated)
Hydrogen Bond Donors2

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves a two-step protocol:

  • Formation of the Cyclopropane Core: Cyclopropanation reactions, such as the Simmons-Smith reaction, are employed to construct the strained ring system.

  • Introduction of Functional Groups: The aminoethyl side chain is added via nucleophilic substitution or reductive amination, followed by carbamate protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) .

Example Protocol

A related compound, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, is synthesized by reacting (1-aminocyclopropyl)methanol hydrochloride with (Boc)2O\text{(Boc)}_2\text{O} in tetrahydrofuran (THF) at 0–20°C . For the target compound, analogous steps likely involve:

  • Amination: Introducing the 2-aminoethyl group via alkylation of cyclopropane derivatives.

  • Protection: Treating the primary amine with (Boc)2O\text{(Boc)}_2\text{O} to form the carbamate .

Table 2: Reaction Conditions for Analogous Synthesis

StepReagentsTemperatureSolventYield
1Triethylamine, (Boc)2O\text{(Boc)}_2\text{O}0°C → 20°CTHF100%

Physicochemical Properties

Solubility and Stability

  • Solubility: Carbamates generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water. The hydrochloride salt enhances aqueous solubility due to ionic character.

  • Stability: The tert-butoxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), making it suitable for temporary amine protection .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s primary amine and carbamate groups make it a valuable building block for:

  • Kinase Inhibitors: Conformational rigidity from the cyclopropane ring enhances binding affinity to ATP-binding pockets.

  • Antimicrobial Agents: Carbamates exhibit protease inhibition activity, disrupting microbial cell wall synthesis.

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